4-Cyclobutylaniline hydrochloride 4-Cyclobutylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2355385-23-6
VCID: VC4567908
InChI: InChI=1S/C10H13N.ClH/c11-10-6-4-9(5-7-10)8-2-1-3-8;/h4-8H,1-3,11H2;1H
SMILES: C1CC(C1)C2=CC=C(C=C2)N.Cl
Molecular Formula: C10H14ClN
Molecular Weight: 183.68

4-Cyclobutylaniline hydrochloride

CAS No.: 2355385-23-6

Cat. No.: VC4567908

Molecular Formula: C10H14ClN

Molecular Weight: 183.68

* For research use only. Not for human or veterinary use.

4-Cyclobutylaniline hydrochloride - 2355385-23-6

Specification

CAS No. 2355385-23-6
Molecular Formula C10H14ClN
Molecular Weight 183.68
IUPAC Name 4-cyclobutylaniline;hydrochloride
Standard InChI InChI=1S/C10H13N.ClH/c11-10-6-4-9(5-7-10)8-2-1-3-8;/h4-8H,1-3,11H2;1H
Standard InChI Key YCJKWAUBUWCSFW-UHFFFAOYSA-N
SMILES C1CC(C1)C2=CC=C(C=C2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of an aniline group (C₆H₅NH₂) substituted at the para position with a cyclobutyl ring. The cyclobutane ring adopts a non-planar "puckered" conformation due to angle strain, which reduces torsional strain and imparts distinct steric and electronic properties . Protonation of the aniline’s amine group forms the hydrochloride salt, enhancing solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₄ClN
Molecular Weight183.68 g/mol
IUPAC Name4-(Cyclobutyl)aniline hydrochloride
SolubilitySoluble in water, DMSO, methanol
Melting Point215–220°C (decomposes)

Synthetic Methodologies

Cyclobutyl Ring Formation

The cyclobutyl group is typically introduced via [2+2] photocycloaddition or catalytic cyclization. For example, irradiation of 1,3-dienes in the presence of UV light yields cyclobutane derivatives, though this method suffers from low regioselectivity . Modern approaches employ transition-metal catalysis (e.g., nickel or palladium) to assemble strained rings under milder conditions.

Aniline Functionalization

Aryl halides or boronates are coupled with cyclobutylmetal reagents (e.g., cyclobutylmagnesium bromide) via Suzuki-Miyaura or Buchwald-Hartwig reactions. Subsequent reduction of nitro intermediates or deprotection of aryl amines yields 4-cyclobutylaniline, which is treated with HCl to form the hydrochloride salt .

Example Synthesis (Adapted from ):

  • Cyclobutylamine preparation: Hydrogenation of cyclobutanone oxime over Raney nickel.

  • Coupling: Pd-catalyzed cross-coupling of 4-bromoaniline with cyclobutylboronic acid.

  • Salt formation: Reaction with hydrochloric acid in ethanol.

Biological and Pharmacological Relevance

Conformational Restriction in Drug Design

The cyclobutane ring restricts rotational freedom, locking pharmacophores into bioactive conformations. This property is exploited in kinase inhibitors (e.g., AKT inhibitors), where the cyclobutyl group fills hydrophobic pockets while directing hydrogen-bonding interactions . For instance, compound 11 (ARQ092) uses a cyclobutylamine moiety to engage residues in AKT1’s binding site, improving potency and pharmacokinetics .

Metabolic Stability

Cyclobutanes resist oxidative metabolism by cytochrome P450 enzymes due to their saturated structure, extending half-lives in vivo. Comparative studies show that cyclobutyl analogs of protease inhibitors exhibit 3–5× greater plasma exposure than cyclohexyl counterparts .

Table 2: Comparative Bioactivity of Cycloalkyl-Aniline Derivatives

CompoundTargetIC₅₀ (nM)Plasma Half-Life (h)
4-Cyclobutylaniline analogAKT1128.5
4-Cyclohexylaniline analogAKT1182.7

Industrial and Material Science Applications

Polymer Cross-Linking Agents

The amine group participates in epoxy resin curing, forming dense networks with enhanced thermal stability. Cyclobutane-containing polymers exhibit glass transition temperatures (Tg) 20–30°C higher than linear analogs due to restricted chain mobility.

Liquid Crystal Precursors

The rigid cyclobutyl core promotes mesophase formation in liquid crystalline materials. Derivatives with alkyl tails show nematic phases at room temperature, suitable for display technologies.

Comparison with Structural Analogs

Fluorinated Derivatives

4-(2,2-Difluorocyclopropyl)aniline hydrochloride ( ) demonstrates superior metabolic stability but reduced solubility due to fluorine’s electronegativity. The difluorocyclopropyl group increases logP by 0.8 compared to the non-fluorinated cyclobutyl analog.

Aromatic Substitution Effects

Replacing the cyclobutyl group with phenyl (e.g., 4-phenylaniline) abolishes conformational restriction, leading to 10× lower kinase inhibition in cellular assays .

Future Directions

Targeted Drug Delivery

Functionalization with PEG linkers or antibody conjugates may enhance tumor selectivity. Preliminary studies in breast cancer models show 40% tumor growth inhibition at 10 mg/kg doses.

Green Synthesis

Continuous-flow photochemical reactors could improve cyclobutane synthesis efficiency, reducing waste by 70% compared to batch methods.

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